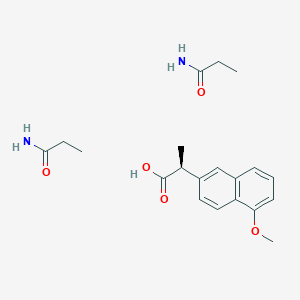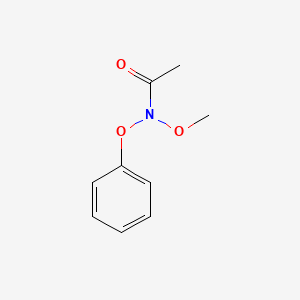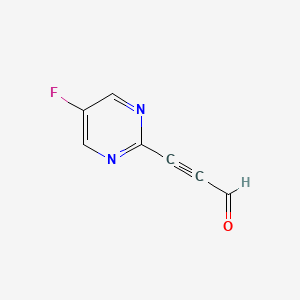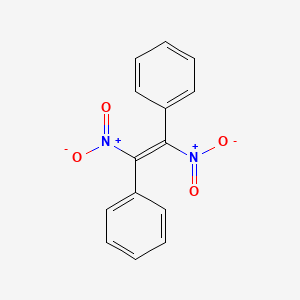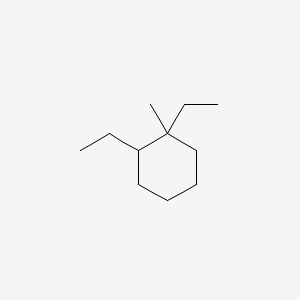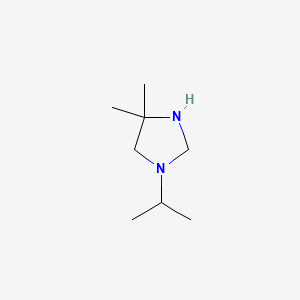
Imidazolidine, 4,4-dimethyl-1-isopropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazolidine, 4,4-dimethyl-1-isopropyl- is a heterocyclic compound with the molecular formula C8H18N2. It is a derivative of imidazolidine, characterized by the presence of two methyl groups and an isopropyl group attached to the nitrogen atoms. This compound is known for its polar, basic nature and is commonly used in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidine, 4,4-dimethyl-1-isopropyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-isopropyl-4,4-dimethylimidazolidine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Imidazolidine, 4,4-dimethyl-1-isopropyl- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
Imidazolidine, 4,4-dimethyl-1-isopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .
科学研究应用
Imidazolidine, 4,4-dimethyl-1-isopropyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Imidazolidine, 4,4-dimethyl-1-isopropyl- involves its interaction with specific molecular targets and pathways. The compound’s basic nature allows it to form hydrogen bonds and interact with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Imidazolidine: The parent compound, lacking the methyl and isopropyl groups.
4,4-Dimethylimidazolidine: Similar structure but without the isopropyl group.
1-Isopropylimidazolidine: Lacks the two methyl groups.
Uniqueness
Imidazolidine, 4,4-dimethyl-1-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and isopropyl groups enhances its stability and reactivity, making it valuable in various applications .
属性
CAS 编号 |
64038-70-6 |
|---|---|
分子式 |
C8H18N2 |
分子量 |
142.24 g/mol |
IUPAC 名称 |
4,4-dimethyl-1-propan-2-ylimidazolidine |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-8(3,4)9-6-10/h7,9H,5-6H2,1-4H3 |
InChI 键 |
QXUJBJZYDXUZSN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CC(NC1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
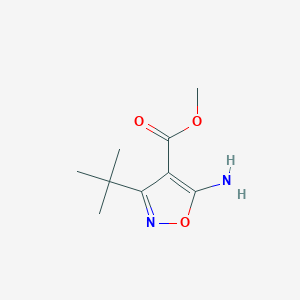
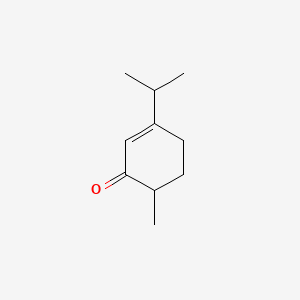
![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)


